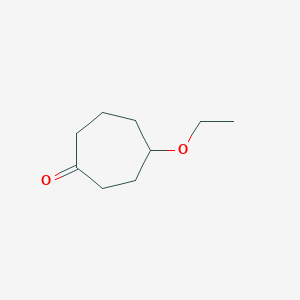
4-Ethoxycycloheptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxycycloheptan-1-one: (CAS No. 119124-46-8) is a chemical compound with the molecular formula C9H16O2. It belongs to the class of cycloalkanones and contains an ethoxy group (C2H5O) attached to a seven-membered cycloheptane ring. The compound’s molecular weight is 156.22 g/mol .
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of 4-Ethoxycycloheptan-1-one involves various methods. One common approach is the reaction of cycloheptanone with ethyl bromide or ethyl iodide in the presence of a base (such as potassium carbonate or sodium hydroxide). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in research laboratories or small-scale production facilities. The compound’s limited industrial use means that large-scale production methods are not well-established.
Analyse Chemischer Reaktionen
Reactivity: 4-Ethoxycycloheptan-1-one can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group.
Ring-opening: The seven-membered ring can be opened under specific conditions.
Ethyl bromide/iodide: Used for ethoxy group introduction.
Base (e.g., potassium carbonate): Facilitates nucleophilic substitution.
Reducing agents (e.g., lithium aluminum hydride): For reduction reactions.
Major Products: The major products depend on the specific reaction conditions. For example:
- Ethoxy group substitution: Formation of various derivatives.
- Oxidation: this compound → 4-Ethoxycycloheptanoic acid.
Wissenschaftliche Forschungsanwendungen
4-Ethoxycycloheptan-1-one finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Flavor and Fragrance Industry: It contributes to aroma compounds.
Medicinal Chemistry: Potential as a scaffold for drug development.
Wirkmechanismus
The exact mechanism of action for 4-Ethoxycycloheptan-1-one’s effects remains an area of ongoing research. It may interact with specific molecular targets or pathways, but further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While 4-Ethoxycycloheptan-1-one is relatively unique due to its seven-membered ring and ethoxy group, similar compounds include cycloalkanones with varying substituents. Examples include cyclohexanone, cyclopentanone, and cycloheptanone.
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
4-ethoxycycloheptan-1-one |
InChI |
InChI=1S/C9H16O2/c1-2-11-9-5-3-4-8(10)6-7-9/h9H,2-7H2,1H3 |
InChI-Schlüssel |
LUCDFRPQMMBMRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCCC(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine](/img/structure/B13200787.png)

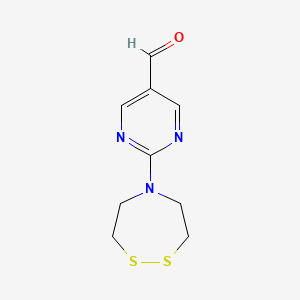

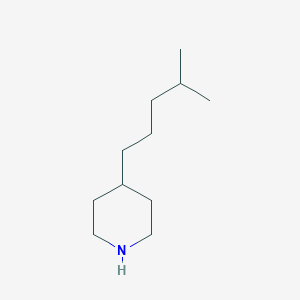


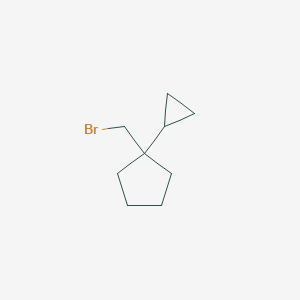
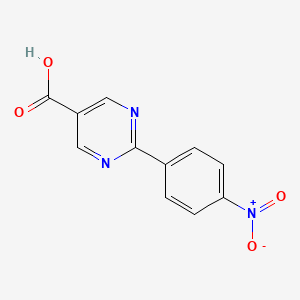
![tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate](/img/structure/B13200864.png)
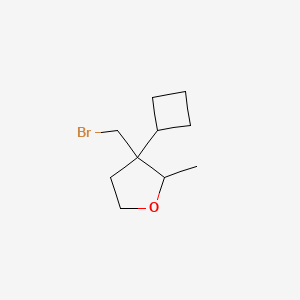
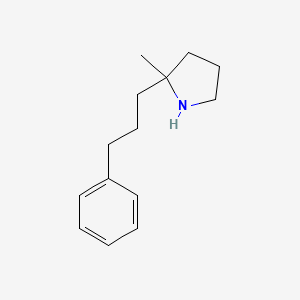
![({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene](/img/structure/B13200881.png)

